4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate 4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0859647
InChI: InChI=1S/C21H18O5/c1-4-17(22)16-11-15-12(2)10-18(23)25-19(15)13(3)20(16)26-21(24)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3
SMILES: CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3
Molecular Formula: C21H18O5
Molecular Weight: 350.4 g/mol

4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate

CAS No.:

Cat. No.: VC0859647

Molecular Formula: C21H18O5

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl benzoate -

Specification

Molecular Formula C21H18O5
Molecular Weight 350.4 g/mol
IUPAC Name (4,8-dimethyl-2-oxo-6-propanoylchromen-7-yl) benzoate
Standard InChI InChI=1S/C21H18O5/c1-4-17(22)16-11-15-12(2)10-18(23)25-19(15)13(3)20(16)26-21(24)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3
Standard InChI Key CLXFGHVNXRNTAK-UHFFFAOYSA-N
SMILES CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3
Canonical SMILES CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator